Home > Products > Screening Compounds P120137 > 2-{1-(3-methylbutyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol
2-{1-(3-methylbutyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol -

2-{1-(3-methylbutyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol

Catalog Number: EVT-6236149
CAS Number:
Molecular Formula: C16H30N4O
Molecular Weight: 294.44 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

PF-06459988

  • Compound Description: PF-06459988 is a third-generation irreversible inhibitor designed to target T790M-containing double mutant EGFRs []. These mutations are commonly associated with resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) used in the treatment of non-small-cell lung cancer (NSCLC). PF-06459988 exhibits high potency and specificity for these drug-resistant mutants while demonstrating minimal activity against wild-type EGFR. This selectivity is crucial for minimizing side effects associated with inhibiting wild-type EGFR.
  • Relevance: While the specific structure of PF-06459988 is not provided in the abstract, its development centered around the 1-methyl-1H-pyrazol-4-yl moiety, a key structural feature also present in 2-{1-(3-methylbutyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol []. The presence of this shared moiety suggests potential similarities in their binding affinities and interactions with target proteins.

PF-06747775

  • Compound Description: PF-06747775 (21) is an orally bioavailable, irreversible inhibitor of EGFR []. It demonstrates potent activity against various EGFR mutations, including exon 19 deletions, L858R, and the double mutants T790M/L858R and T790M/Del. Importantly, PF-06747775 exhibits selectivity over wild-type EGFR, reducing potential side effects.
  • Relevance: The core structure of PF-06747775, as depicted in the paper, features a 1-methyl-1H-pyrazol-4-yl group []. This shared structural feature with 2-{1-(3-methylbutyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol hints at potential similarities in their binding modes and interactions with biological targets.

GDC-0994

  • Compound Description: GDC-0994 (22) is an orally bioavailable small molecule inhibitor selective for ERK1/2 kinase activity []. ERK1/2 are key components of the RAS/RAF/MEK/ERK signaling pathway frequently activated in various cancers. GDC-0994 targets ERK1/2, offering potential benefits in treating cancers with activated ERK signaling.
  • Relevance: GDC-0994 incorporates a 1-methyl-1H-pyrazol-5-yl moiety within its structure, a close structural analogue to the 1-methyl-1H-pyrazol-4-yl group present in 2-{1-(3-methylbutyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol []. This structural similarity suggests potential overlap in their binding sites or mechanisms of action, despite targeting different kinases.

Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide (NT-0249)

  • Compound Description: NT-0249 is a potent and selective NLRP3 inhibitor []. NLRP3 is a component of the inflammasome, a multiprotein complex involved in the maturation and release of the pro-inflammatory cytokine IL-1β. Aberrant NLRP3 activation contributes to numerous inflammatory diseases, making it a therapeutic target.
  • Relevance: NT-0249 possesses a 1-methyl-1H-pyrazol-4-yl group within its molecular structure [], a structural feature shared with 2-{1-(3-methylbutyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol. This shared moiety suggests these compounds might share a common binding site on NLRP3 or exhibit similar interactions with the inflammasome complex.

MK-8033

  • Compound Description: MK-8033 is a potent and selective dual inhibitor of c-Met and Ron kinases, designed to preferentially bind to the activated conformation of these kinases []. c-Met and Ron are receptor tyrosine kinases involved in various cellular processes, including cell growth, survival, and motility. MK-8033 demonstrates potent anti-tumor activity by inhibiting these kinases.
  • Relevance: While MK-8033 itself does not share a direct structural resemblance to 2-{1-(3-methylbutyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol, its development involved exploring the structure-activity relationship of 5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one derivatives []. This class of compounds features a pyrazole ring, a key structural component also present in 2-{1-(3-methylbutyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol, suggesting a potential connection in their binding modes or target selectivity.

Hu7691

  • Compound Description: Hu7691 (B5) is a potent and selective Akt inhibitor that demonstrates promising anticancer activity with reduced cutaneous toxicity compared to other Akt inhibitors []. Akt, also known as protein kinase B (PKB), plays a crucial role in cell survival, proliferation, and metabolism, making it a target for cancer therapy. Hu7691's selectivity for Akt isoforms contributes to its reduced toxicity.
  • Relevance: Hu7691 contains a 1-methyl-1H-pyrazol-5-yl moiety within its structure [], closely resembling the 1-methyl-1H-pyrazol-4-yl group in 2-{1-(3-methylbutyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol. This structural similarity suggests potential commonalities in their binding affinities or interactions with the Akt kinase domain.

AMG 337

  • Compound Description: AMG 337 (23) is a potent and selective inhibitor of the MET receptor tyrosine kinase []. Aberrant MET signaling contributes to the development and progression of various cancers. AMG 337 demonstrates robust antitumor activity by inhibiting MET kinase activity and downstream signaling.
  • Relevance: AMG 337 features a 1-methyl-1H-pyrazol-4-yl group as part of its chemical structure [], a key structural element shared with 2-{1-(3-methylbutyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol. This shared moiety suggests that these compounds might exhibit similar binding interactions within the kinase domain of their target proteins.

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • Compound Description: N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine is a compound designed to target kinases with a rare cysteine residue in their hinge region []. These kinases include MPS1, MAPKAPK2, and p70S6Kβ/S6K2, which play roles in cell cycle regulation, inflammation, and other cellular processes.
  • Relevance: This compound incorporates a 1-methyl-1H-pyrazol-4-yl group in its structure [], a structural feature shared with 2-{1-(3-methylbutyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol. This similarity indicates a potential for shared binding interactions with target proteins, particularly those with similar hinge region characteristics.

8-(1-(3-(trifluoromethyl) benzyl)-1H-pyrazol-4-yl)-1,3-dimethyl xanthine (Compound 60)

  • Compound Description: This compound, identified as Compound 60 in the study, acts as a potent and highly selective antagonist for the A2B adenosine receptor (AdoR) []. It exhibits high affinity for the A2B AdoR with a Ki of 1 nM while demonstrating significant selectivity over A1, A2A, and A3 AdoRs.
  • Relevance: Compound 60 features a 1H-pyrazol-4-yl group as a central component of its structure []. This shared structural motif with 2-{1-(3-methylbutyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol suggests a potential for similar binding interactions with target proteins, especially within the adenosine receptor family.

(1,3-Dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones

  • Compound Description: (1,3-Dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones represent a class of compounds exhibiting central nervous system (CNS) depressant activity []. These compounds possess potential anticonvulsant properties and exhibit low acute toxicity. Some members of this class also show potential antipsychotic effects.
  • Relevance: (1,3-Dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones share the core 1H-pyrazol-4-yl structure with 2-{1-(3-methylbutyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol []. This structural similarity suggests that the target compound might also interact with the CNS, potentially exhibiting similar pharmacological activities.

(5-Amino-1-ethyl-3-methyl-1H-pyrazol-4-yl)(2-chlorophenyl)methanone (Compound 21)

  • Compound Description: Compound 21 within its structural class, stands out as the most effective agent against pentylenetetrazole-induced convulsions []. This suggests its potential as an anticonvulsant.
  • Relevance: Compound 21 is structurally related to 2-{1-(3-methylbutyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol through the shared 1H-pyrazol-4-yl moiety []. This structural commonality indicates a possible interaction with similar biological targets, potentially impacting the central nervous system.

Properties

Product Name

2-{1-(3-methylbutyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol

IUPAC Name

2-[1-(3-methylbutyl)-4-[(1-methylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol

Molecular Formula

C16H30N4O

Molecular Weight

294.44 g/mol

InChI

InChI=1S/C16H30N4O/c1-14(2)4-6-20-8-7-19(13-16(20)5-9-21)12-15-10-17-18(3)11-15/h10-11,14,16,21H,4-9,12-13H2,1-3H3

InChI Key

QAWZNOZXRDDSAH-UHFFFAOYSA-N

SMILES

CC(C)CCN1CCN(CC1CCO)CC2=CN(N=C2)C

Canonical SMILES

CC(C)CCN1CCN(CC1CCO)CC2=CN(N=C2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.